Cas no 10486-46-1 (4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol)
4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-amino-2,3,5-trimethyl-
- 4-AMINO-2,3,5-TRIMETHYL-PHENOL
- 4-AMINO-2,3,5-TRIMETHYLPHENOL
- 4-Amino-2,3,5-trimethylphenol
- 2,3,5-Trimethyl-4-aminophenol
- AKOS006326641
- SCHEMBL2741242
- NMSCVRBXXWPFSK-UHFFFAOYSA-N
- SB76463
- 6-iodo-chroman-4-ylaminehydrochloride
- EN300-154699
- DTXSID30455307
- 4-?Amino-?2,?3,?5-?trimethylphenol
- 10486-46-1
- 4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol
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- Inchi: 1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3
- InChI Key: NMSCVRBXXWPFSK-UHFFFAOYSA-N
- SMILES: OC1=CC(C)=C(C(C)=C1C)N
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A631820-500mg |
4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol |
10486-46-1 | 500mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A631820-5g |
4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol |
10486-46-1 | 5g |
$ 1360.00 | 2022-06-07 | ||
| Enamine | EN300-154699-50mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 50mg |
$200.0 | 2023-09-25 | |
| Enamine | EN300-154699-100mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 100mg |
$298.0 | 2023-09-25 | |
| Enamine | EN300-154699-250mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 250mg |
$425.0 | 2023-09-25 | |
| Enamine | EN300-154699-500mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 500mg |
$668.0 | 2023-09-25 | |
| Enamine | EN300-154699-1000mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 1000mg |
$857.0 | 2023-09-25 | |
| Enamine | EN300-154699-2500mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 2500mg |
$1680.0 | 2023-09-25 | |
| Enamine | EN300-154699-5000mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 5000mg |
$2485.0 | 2023-09-25 | |
| Enamine | EN300-154699-10000mg |
4-amino-2,3,5-trimethylphenol |
10486-46-1 | 95.0% | 10000mg |
$3683.0 | 2023-09-25 |
4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-\u200bAmino-\u200b2,\u200b3,\u200b5-\u200btrimethylphenol
Chemical Profile of 4-Amino-2,3,5-trimethylphenol (CAS No. 10486-46-1)
4-Amino-2,3,5-trimethylphenol, identified by its Chemical Abstracts Service (CAS) number 10486-46-1, is a versatile organic compound with significant applications in pharmaceutical synthesis, chemical manufacturing, and material science. This compound belongs to the phenol derivatives family, characterized by its aromatic ring substituted with amino and methyl groups at specific positions. The unique structural configuration of 4-amino-2,3,5-trimethylphenol imparts distinct chemical properties that make it valuable in various industrial and research applications.
The molecular structure of 4-amino-2,3,5-trimethylphenol consists of a benzene core with three methyl groups attached at the 2-, 3-, and 5-positions, while an amino group (-NH₂) is located at the 4-position. This arrangement results in a highly symmetric molecule with a balanced distribution of electron-donating groups, which influences its reactivity and interaction with other chemical entities. The presence of both amino and hydroxyl (phenolic) functional groups makes it a bifunctional compound, capable of participating in diverse chemical reactions such as condensation, oxidation, and nucleophilic substitution.
In recent years, 4-amino-2,3,5-trimethylphenol has garnered attention in the field of pharmaceutical research due to its potential role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in constructing more complex scaffolds that mimic natural products or drug-like entities. For instance, studies have demonstrated its application in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The ability to introduce modifications at multiple positions on the aromatic ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability—key factors in drug development.
The pharmaceutical industry has been particularly interested in 4-amino-2,3,5-trimethylphenol as a precursor for antimicrobial and anti-inflammatory agents. Its structural features align well with known pharmacophores found in therapeutic compounds targeting bacterial infections and inflammatory responses. Additionally, the compound’s ability to form stable complexes with metal ions has opened avenues for exploring its use in metallodrug formulations. These formulations aim to enhance therapeutic efficacy while minimizing side effects by leveraging the chelating properties of the amino and hydroxyl groups.
Beyond pharmaceutical applications, 4-amino-2,3,5-trimethylphenol finds utility in material science and specialty chemicals. Its aromatic structure and functional groups make it a suitable candidate for synthesizing dyes, resins, and polymers with tailored properties. For example, researchers have investigated its incorporation into conductive polymers used in organic electronics due to its ability to enhance charge transport capabilities. Furthermore, the compound’s stability under various environmental conditions makes it valuable for developing corrosion inhibitors and surface-active agents.
The synthesis of 4-amino-2,3,5-trimethylphenol typically involves multi-step organic reactions starting from commercially available precursors such as trimethylbenzenes or anisole derivatives. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing waste generation—a critical consideration in modern chemical manufacturing. Catalytic processes play a significant role in these synthetic routes by enabling selective functionalization at desired positions on the aromatic ring.
Recent advancements in computational chemistry have further enhanced the understanding of 4-amino-2,3,5-trimethylphenol’s reactivity and mechanistic pathways. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing next-generation drugs with improved binding affinity and selectivity. Moreover, green chemistry principles have guided efforts to develop sustainable synthetic routes that reduce reliance on hazardous reagents or energy-intensive processes.
The industrial production of 4-amino-2,3,5-trimethylphenol is carefully regulated to ensure consistency and quality control. Manufacturers adhere to stringent standards set by regulatory agencies to guarantee that the final product meets specifications required for various applications. Quality assurance protocols include analytical testing for purity levels using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Future research directions for 4-amino-2,3,5-trimethylphenol may focus on expanding its utility in drug discovery through innovative synthetic strategies or exploring novel applications in nanotechnology. The growing demand for customized chemical entities underscores the importance of compounds like this one as building blocks for advanced materials and therapeutics. As scientific understanding evolves,the potential applications of 4-amino-2,3,5-trimethylphenol are expected to continue expanding,driven by interdisciplinary collaboration between chemists,biologists,and engineers.
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